molecular formula C14H13NO B1361256 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine CAS No. 443749-33-5

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Cat. No.: B1361256
CAS No.: 443749-33-5
M. Wt: 211.26 g/mol
InChI Key: NCEYQLGZLWZIPV-UHFFFAOYSA-N
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Description

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a tricyclic compound belonging to the dibenzo[b,f][1,4]oxazepine family.

Mechanism of Action

Target of Action

It is known that dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities

Mode of Action

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are known to have diverse pharmacological activities , suggesting that they may interact with their targets in various ways to induce changes. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Dbo derivatives are known to have diverse pharmacological activities , indicating that they may affect multiple biochemical pathways

Result of Action

Dbo derivatives are known to have diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. More research is required to understand these effects.

Biochemical Analysis

Biochemical Properties

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving calcium channels . By modulating calcium influx, the compound can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or ion channels, leading to their activation or inhibition . For instance, its interaction with calcium channels can result in altered calcium signaling, which in turn affects various downstream processes . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities . Long-term exposure to this compound may result in cumulative effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or antidepressant activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into specific tissues, such as the liver or brain, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be performed in a microwave oven, which significantly reduces the reaction time .

Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles. This one-pot synthesis is facilitated by the use of easily available aryl chlorides and involves a Smiles rearrangement, leading to regioselective products .

Industrial Production Methods

Industrial production of this compound typically employs scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient production of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYQLGZLWZIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349487
Record name 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443749-33-5
Record name 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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